molecular formula C21H20FN3O2 B6643364 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione

1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No. B6643364
M. Wt: 365.4 g/mol
InChI Key: VZUTZZBNUFGZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione, also known as FMI-41, is a chemical compound that has gained attention in the scientific community for its potential applications in research. FMI-41 is a selective serotonin receptor agonist, which means it can bind to and activate specific receptors in the brain and body.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione involves its binding to and activation of 5-HT2A receptors. This leads to a cascade of intracellular signaling events, including activation of phospholipase C and protein kinase C, which ultimately result in changes in neuronal activity and neurotransmitter release. The exact mechanisms by which 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione produces its effects are still under investigation, but it is thought to modulate synaptic plasticity and enhance neural network activity in specific brain regions.
Biochemical and Physiological Effects
1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione has been shown to produce a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and gene expression. In animal studies, 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione has been shown to enhance cognitive function, increase wakefulness, and reduce anxiety-like behavior. These effects are thought to be mediated by the activation of 5-HT2A receptors in specific brain regions, such as the prefrontal cortex and hippocampus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione in lab experiments is its selectivity for 5-HT2A receptors. This allows researchers to study the specific effects of activating these receptors without interfering with other neurotransmitter systems. However, one limitation of using 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione is its relatively short half-life and rapid metabolism, which can make it difficult to maintain a stable concentration in vivo. Additionally, 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione may have off-target effects at high concentrations, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione. One area of interest is the development of new drugs that target 5-HT2A receptors for the treatment of psychiatric disorders such as depression and anxiety. 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione may also be useful in studying the role of 5-HT2A receptors in neurological disorders such as Alzheimer's disease and schizophrenia. Finally, further investigation of the biochemical and physiological effects of 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione may provide insights into the mechanisms underlying cognitive function and perception.

Synthesis Methods

The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione involves several steps, starting with the reaction of 5-fluoroindole with ethyl 2-oxo-2-phenylethanoate to produce 1-(5-fluoro-1H-indol-3-yl)ethanone. This intermediate is then reacted with 3-methylphenylpiperazine and sodium hydride to produce 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione. The synthesis method has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. One of the main areas of research is the study of serotonin receptors and their role in various physiological and pathological processes. 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione has been shown to selectively activate serotonin receptor 5-HT2A, which is involved in mood regulation, cognition, and perception. This makes 1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione a valuable tool for studying the mechanisms underlying these processes and for developing new drugs that target these receptors.

properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-3-2-4-16(11-14)24-7-9-25(10-8-24)21(27)20(26)18-13-23-19-6-5-15(22)12-17(18)19/h2-6,11-13,23H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUTZZBNUFGZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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